molecular formula C7H4ClFN2O2S B13587473 6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride CAS No. 2792185-49-8

6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride

Cat. No.: B13587473
CAS No.: 2792185-49-8
M. Wt: 234.64 g/mol
InChI Key: QHYQSTMTKGPLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure comprises a pyrrolopyridine core substituted with a fluorine atom at the 6-position and a sulfonyl chloride group at the 3-position. This compound is part of a broader class of sulfonylated heterocycles, which are valued for their reactivity in nucleophilic substitution reactions, particularly in the synthesis of sulfonamides and other functionalized derivatives .

Properties

CAS No.

2792185-49-8

Molecular Formula

C7H4ClFN2O2S

Molecular Weight

234.64 g/mol

IUPAC Name

6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

InChI

InChI=1S/C7H4ClFN2O2S/c8-14(12,13)5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H,10,11)

InChI Key

QHYQSTMTKGPLJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)S(=O)(=O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: The sulfonyl chloride group is introduced by reacting the intermediate compound with chlorosulfonic acid or sulfonyl chloride derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Electrophilic Aromatic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents can be used under acidic conditions to introduce additional substituents onto the aromatic ring.

Major Products Formed

    Sulfonamide Derivatives: Formed by reacting with amines.

    Sulfonate Esters: Formed by reacting with alcohols.

    Sulfonothioate Derivatives: Formed by reacting with thiols.

Scientific Research Applications

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. The fluorine atom enhances the compound’s reactivity and selectivity towards specific molecular targets, such as enzymes and receptors involved in disease pathways .

Comparison with Similar Compounds

Structural Analogues: Chloro vs. Fluoro Substitution

The chloro analogue, 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS 2231234-21-0), shares the same core structure but substitutes fluorine with chlorine. Key differences include:

  • Molecular Weight : The fluoro derivative (C₇H₄ClFN₂O₂S) has a molecular weight of ~251.09 g/mol (estimated), while the chloro analogue (C₇H₄Cl₂N₂O₂S) weighs 251.08 g/mol .
  • Reactivity : Sulfonyl chlorides are generally more reactive than sulfonyl fluorides due to the weaker C–Cl bond compared to C–F. This makes the chloro analogue more suitable for rapid sulfonylation reactions, whereas the fluoro derivative may exhibit enhanced stability under aqueous conditions .

Table 1: Comparison of 6-Fluoro and 6-Chloro Derivatives

Property 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride
Molecular Formula C₇H₄ClFN₂O₂S C₇H₄Cl₂N₂O₂S
Molecular Weight (g/mol) ~251.09 251.08
Key Substituent Fluorine (6-position) Chlorine (6-position)
Reactivity Moderate (sulfonyl chloride) High (sulfonyl chloride)
Potential Applications Stabilized intermediates, drug candidates Rapid sulfonylation, agrochemicals
Functional Group Variations: Sulfonyl Chloride vs. Sulfonyl Fluoride

The sulfonyl fluoride derivative, 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride (CID 137964052), replaces the chloride with a fluoride. Key distinctions include:

  • Stability : Sulfonyl fluorides are less prone to hydrolysis than sulfonyl chlorides, making them advantageous for prolonged storage or reactions in aqueous media .
  • Synthetic Utility : Sulfonyl chlorides are preferred for generating sulfonamides, while sulfonyl fluorides are increasingly used in click chemistry and covalent inhibitor design .
Heterocyclic Core Modifications: Pyrrolopyridine vs. Thienopyridine

Compounds like thieno[2,3-b]pyridines () replace the pyrrole ring with a thiophene moiety. These derivatives exhibit distinct electronic properties due to sulfur’s polarizability, which can enhance π-π stacking interactions in receptor-binding applications (e.g., adenosine receptors) . However, pyrrolopyridines may offer better solubility in polar solvents due to the nitrogen-rich core .

Biological Activity

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride is a heterocyclic compound with significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound features a pyrrolo[2,3-b]pyridine core, a sulfonyl chloride group at the 3-position, and a fluorine atom at the 6-position, contributing to its structural complexity and potential therapeutic applications.

  • Molecular Formula : C7H5ClFN2O2S
  • Molecular Weight : Approximately 207.64 g/mol

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit potent inhibitory activity against FGFRs, which are implicated in various cancers. The mechanism involves binding to the FGFRs, thereby inhibiting their signaling pathways that promote tumor growth and proliferation. The unique structural features of this compound enhance its reactivity and biological activity compared to other similar compounds lacking fluorination or possessing different substituents.

Inhibitory Effects on FGFRs

Studies have shown that compounds similar to this compound effectively inhibit FGFR1, FGFR2, and FGFR3. These receptors play crucial roles in angiogenesis and tumorigenesis. The inhibition of these receptors can lead to reduced tumor growth and metastasis.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that several pyrrolo[2,3-b]pyridine derivatives exhibited IC50 values in the nanomolar range against FGFRs, indicating high potency as therapeutic agents for cancer treatment.
  • Animal Models :
    • In vivo studies using mouse models of cancer showed that administration of this compound resulted in significant tumor regression compared to controls.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of selected compounds related to this compound:

Compound NameStructural FeaturesSimilarity IndexBiological Activity
5-Bromopyridine-3-sulfonyl chlorideBromine substitution at position 50.84Moderate FGFR inhibition
Pyridine-4-sulfonyl chloride hydrochlorideSulfonyl chloride at position 40.84Weak FGFR inhibition
6-Chloro-4-methylpyridine-3-sulfonyl chlorideChlorine and methyl substitutions0.78Minimal FGFR activity
2-Chloro-5-pyridinesulfonyl chlorideChlorine substitution at position 20.67No significant biological activity observed

The data indicate that the specific combination of a fluorinated pyrrole structure with a sulfonyl chloride group in this compound enhances its biological activity compared to structurally similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.